molecular formula C11H18N2O B13984899 3-(tert-Butyl)-1-isopropyl-1H-pyrazole-4-carbaldehyde

3-(tert-Butyl)-1-isopropyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B13984899
M. Wt: 194.27 g/mol
InChI Key: BSNYTBDUXZUVSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(tert-Butyl)-1-isopropyl-1H-pyrazole-4-carbaldehyde is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a tert-butyl group at the third position, an isopropyl group at the first position, and an aldehyde group at the fourth position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butyl)-1-isopropyl-1H-pyrazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 3-(tert-butyl)-1-isopropyl-1H-pyrazole with a suitable aldehyde precursor under controlled conditions. The reaction typically requires the use of a strong base, such as sodium hydride or potassium tert-butoxide, to deprotonate the pyrazole and facilitate the formation of the carbaldehyde group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of flow microreactor systems has been shown to enhance the efficiency and sustainability of the synthesis process . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butyl)-1-isopropyl-1H-pyrazole-4-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The tert-butyl and isopropyl groups can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Various electrophiles or nucleophiles depending on the desired substitution

Major Products Formed

    Oxidation: 3-(tert-Butyl)-1-isopropyl-1H-pyrazole-4-carboxylic acid

    Reduction: 3-(tert-Butyl)-1-isopropyl-1H-pyrazole-4-methanol

    Substitution: Products vary based on the substituents introduced

Mechanism of Action

The mechanism of action of 3-(tert-Butyl)-1-isopropyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the pyrazole ring can engage in π-π interactions with aromatic residues in proteins, influencing their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(tert-Butyl)-1-isopropyl-1H-pyrazole-4-carbaldehyde is unique due to its combination of a pyrazole ring with tert-butyl and isopropyl groups, along with an aldehyde functional group. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H18N2O

Molecular Weight

194.27 g/mol

IUPAC Name

3-tert-butyl-1-propan-2-ylpyrazole-4-carbaldehyde

InChI

InChI=1S/C11H18N2O/c1-8(2)13-6-9(7-14)10(12-13)11(3,4)5/h6-8H,1-5H3

InChI Key

BSNYTBDUXZUVSG-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C(=N1)C(C)(C)C)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.